Mal-Amido-PEG4-Boc

Description

Structure

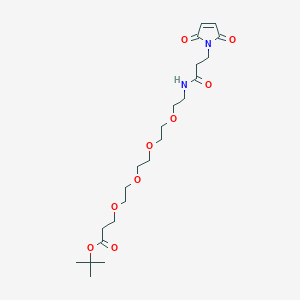

2D Structure

Propriétés

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N2O9/c1-22(2,3)33-21(28)7-10-29-12-14-31-16-17-32-15-13-30-11-8-23-18(25)6-9-24-19(26)4-5-20(24)27/h4-5H,6-17H2,1-3H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOMHLPGMUCBGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mal-Amido-PEG4-Boc: A Technical Guide to its Application in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Mal-Amido-PEG4-Boc is a heterobifunctional linker widely utilized in biomedical research and drug development. Its unique tripartite structure, consisting of a maleimide group, a four-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine, provides researchers with a versatile tool for the precise construction of complex biomolecules. This guide delves into the technical aspects of this compound, detailing its applications, experimental protocols, and the underlying biochemical pathways.

Core Applications in Research

The primary application of this compound is as a linker in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure is meticulously designed to facilitate a controlled, stepwise conjugation process.

-

Maleimide Group: This functional group exhibits high reactivity and specificity towards thiol (sulfhydryl) groups, which are present in the cysteine residues of proteins. This allows for the covalent attachment of the linker to a protein of interest, such as a monoclonal antibody.[3]

-

PEG4 Spacer: The hydrophilic four-unit polyethylene glycol chain enhances the solubility of the resulting conjugate in aqueous media.[4] This is crucial for improving the pharmacokinetic properties of the final molecule, reducing aggregation, and providing spatial separation between the conjugated molecules to minimize steric hindrance.[5]

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for a second conjugation step to be performed after the initial protein attachment. The Boc group is stable under the conditions required for the maleimide-thiol reaction but can be readily removed under acidic conditions to expose the amine for conjugation to a second molecule, such as a cytotoxic drug or an E3 ligase ligand.[6][7]

This sequential reaction capability is fundamental to the construction of ADCs and PROTACs, where precise control over the assembly of the final conjugate is paramount.

Quantitative Data on Linker Performance

While specific quantitative data for this compound is often embedded within broader experimental results, the following tables provide representative data on the impact of PEGylation on ADC pharmacokinetics and linker stability. The choice of linker length, such as the PEG4 unit in this compound, is a critical parameter in optimizing these properties.[8]

| ADC Construct | Linker Type | Mean Residence Time (MRT) in vivo (hours) | Plasma Clearance (mL/h/kg) | Reference |

| ADC-A | Non-PEGylated | 35 | 0.6 | [9] |

| ADC-A-PEG4 | Linear PEG4 | 55 | 0.3 | [9] |

| ADC-A-PEG8 | Linear PEG8 | 65 | 0.2 | [9] |

| ADC-A-PEG12 | Linear PEG12 | 70 | 0.15 | [9] |

| Table 1: Illustrative Impact of PEGylation on ADC Pharmacokinetics. This data, based on trends observed in the literature, demonstrates that increasing PEG chain length can enhance circulation time and reduce clearance. |

| Linker Type | Condition | Half-life (hours) | % Intact ADC after 7 days | Reference |

| Maleimide-based | Human Plasma at 37°C | 120 | 85 | [10] |

| Maleimide-based | Murine Plasma at 37°C | 100 | 78 | [10] |

| Table 2: Representative Stability of Maleimide-based Linkers in Plasma. The maleimide-thiol linkage is generally stable, but some degradation can be observed over time. |

Key Signaling Pathways and Mechanisms

This compound is instrumental in developing therapeutics that modulate key cellular signaling pathways, most notably the Ubiquitin-Proteasome System (UPS) in the context of PROTACs.

PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's natural protein disposal machinery.[11] A PROTAC consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a linker such as this compound.[1][11] The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI.[3][12] Poly-ubiquitinated proteins are then recognized and degraded by the 26S proteasome.[13]

Experimental Protocols and Methodologies

The following sections provide detailed, representative protocols for the use of this compound in the synthesis of an Antibody-Drug Conjugate.

Step 1: Antibody Reduction and Conjugation with this compound

This protocol describes the initial conjugation of the maleimide moiety of the linker to a monoclonal antibody (mAb) through the reduction of interchain disulfide bonds.

Materials:

-

Monoclonal Antibody (mAb) in Phosphate-Buffered Saline (PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

-

This compound dissolved in Dimethyl Sulfoxide (DMSO)

-

PBS, pH 7.2

-

Desalting column

Procedure:

-

Antibody Preparation: Prepare the mAb solution at a concentration of 2-5 mg/mL in PBS.

-

Reduction of Disulfide Bonds: Add a 10-fold molar excess of TCEP solution to the mAb solution.

-

Incubate the reaction mixture for 1-2 hours at 37°C with gentle agitation.[9]

-

Purification of Reduced Antibody: Immediately following incubation, remove excess TCEP using a desalting column pre-equilibrated with PBS, pH 7.2. This step is critical to prevent the re-oxidation of the newly formed thiol groups.[9]

-

Conjugation Reaction: To the purified, reduced antibody, add a 5- to 10-fold molar excess of the this compound solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain the integrity of the antibody.

-

Incubate the reaction for 1 hour at room temperature with gentle mixing.

-

Quenching: Quench the reaction by adding a 10-fold molar excess of N-acetylcysteine to cap any unreacted maleimide groups.

-

Purification: Purify the resulting mAb-linker conjugate (mAb-PEG4-Boc) using size-exclusion chromatography (SEC) to remove unreacted linker and other small molecules.[14]

Step 2: Boc Deprotection and Payload Conjugation

This protocol details the removal of the Boc protecting group and the subsequent conjugation of a payload (e.g., a cytotoxic drug with a carboxylic acid group).

Materials:

-

mAb-PEG4-Boc conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Payload-COOH (e.g., cytotoxic drug with a carboxylic acid)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous Dimethylformamide (DMF)

-

Dialysis membrane or desalting column

Procedure:

-

Boc Deprotection: Dissolve the lyophilized mAb-PEG4-Boc conjugate in a solution of 25% TFA in DCM.[15]

-

Stir the reaction at room temperature for 2 hours.

-

Remove the solvent and excess TFA under vacuum to yield the deprotected mAb-PEG4-NH2.

-

Payload Activation: In a separate reaction vessel, dissolve the Payload-COOH, HATU, and DIPEA in anhydrous DMF at a molar ratio of 1:1.2:2. Allow this activation mixture to react for 15 minutes at room temperature.

-

Final Conjugation: Add the activated payload solution to the re-dissolved mAb-PEG4-NH2 conjugate.

-

Allow the reaction to proceed for 4-6 hours at room temperature with gentle agitation.

-

Final Purification: Purify the final ADC (mAb-PEG4-Payload) by dialysis or size-exclusion chromatography to remove unreacted payload and coupling reagents.[14]

Conclusion

This compound stands out as a critical tool in the field of bioconjugation, enabling the synthesis of highly specific and effective therapeutic and diagnostic agents. Its well-defined structure allows for a robust and controlled conjugation strategy, which is essential for the development of next-generation ADCs and PROTACs. A thorough understanding of its chemical properties, reaction kinetics, and the impact of its PEG spacer on the final conjugate's performance is vital for researchers aiming to harness its full potential in their drug discovery and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. purepeg.com [purepeg.com]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 8. US20160310612A1 - Pegylated drug-linkers for improved ligand-drug conjugate pharmacokinetics - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ubiquitin‐Independent Degradation: An Emerging PROTAC Approach? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Amine Protection / Deprotection [fishersci.co.uk]

Mal-Amido-PEG4-Boc: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Structure, Chemical Properties, and Applications of Mal-Amido-PEG4-Boc

This technical guide provides a comprehensive overview of this compound, a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and the development of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, experimental protocols, and relevant workflows.

Core Structure and Chemical Properties

This compound, also known by its synonym Mal-Amido-PEG4-t-butyl ester, is a versatile chemical linker that possesses three key functional components: a maleimide group, a tetraethylene glycol (PEG4) spacer, and a tert-butyloxycarbonyl (Boc) protected carboxylic acid.[1]

-

Maleimide Group: This functional group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides. The reaction between a maleimide and a thiol proceeds readily at neutral pH (6.5-7.5) to form a stable thioether bond, making it an ideal choice for site-specific bioconjugation.

-

Polyethylene Glycol (PEG) Spacer: The PEG4 linker is a hydrophilic chain composed of four ethylene glycol units. This spacer enhances the aqueous solubility of the molecule and the resulting conjugate, which is particularly beneficial when working with hydrophobic drugs or biomolecules. The flexibility and length of the PEG chain can also reduce steric hindrance and potentially decrease the immunogenicity of the conjugated molecule.

-

Boc-Protected Carboxylic Acid: The carboxylic acid group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions (e.g., using trifluoroacetic acid, TFA) to reveal the free carboxylic acid. This functionality allows for subsequent conjugation to amine-containing molecules through the formation of a stable amide bond, often facilitated by coupling agents like EDC or HATU.

The combination of these three components in a single molecule provides a powerful tool for the stepwise and controlled synthesis of complex bioconjugates.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C22H36N2O9 | [1] |

| Molecular Weight | 472.54 g/mol | [1] |

| CAS Number | 1415800-35-9 | |

| Appearance | Oil or solid powder | |

| Purity | Typically >95% or >98% | |

| Solubility | Soluble in DMSO, DMF, DCM. The PEG spacer enhances solubility in aqueous solutions. | |

| Storage Conditions | Short-term: 0 - 4 °C (days to weeks), Long-term: -20 °C (months to years). Should be stored in a dry, dark environment. |

Experimental Protocols

This section provides detailed methodologies for the use of this compound in two common applications: bioconjugation to a thiol-containing molecule and its incorporation into a PROTAC.

Note: The following protocols are generalized procedures and may require optimization for specific applications.

General Protocol for Bioconjugation to a Thiol-Containing Protein

This protocol describes the conjugation of this compound to a protein containing a free cysteine residue.

Materials:

-

Thiol-containing protein (e.g., antibody, enzyme)

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed and free of thiols.

-

Quenching Reagent: 1 M solution of a thiol-containing compound (e.g., L-cysteine, 2-mercaptoethanol).

-

Purification system (e.g., size-exclusion chromatography, dialysis).

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to dissolve this compound.

Procedure:

-

Protein Preparation: Dissolve the thiol-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be reduced to generate free thiols, a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can be used and subsequently removed by desalting.

-

Crosslinker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration will depend on the desired molar excess.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The reaction mixture should be incubated at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

-

Quenching: To stop the reaction, add the quenching reagent to a final concentration of 10-50 mM to react with any excess this compound. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove the excess crosslinker and quenching reagent from the conjugated protein using size-exclusion chromatography or dialysis against an appropriate buffer.

-

Characterization: The resulting conjugate can be characterized by methods such as SDS-PAGE, mass spectrometry, and functional assays to determine the degree of labeling and the retention of biological activity.

General Protocol for Incorporation into a PROTAC Synthesis

This protocol outlines a general workflow for using this compound as a linker in the synthesis of a PROTAC. This assumes the synthesis of a PROTAC where one ligand is attached via the maleimide group and the other via the deprotected carboxylic acid.

Materials:

-

Thiol-containing ligand for the protein of interest (POI) or E3 ligase.

-

Amine-containing ligand for the other binding partner.

-

This compound

-

Deprotection Reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 20-50% v/v).

-

Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Anhydrous solvents (DMF, DCM).

-

Purification system (e.g., HPLC).

Procedure:

-

Step 1: Conjugation to the Thiol-Containing Ligand

-

Follow the general bioconjugation protocol (Section 3.1) to conjugate this compound to the thiol-containing ligand.

-

After purification, you will have the Ligand-S-Mal-Amido-PEG4-Boc intermediate.

-

-

Step 2: Boc Deprotection

-

Dissolve the purified intermediate from Step 1 in DCM.

-

Add the TFA/DCM solution and stir at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.

-

Remove the solvent and TFA under reduced pressure. The resulting product is the deprotected intermediate: Ligand-S-Mal-Amido-PEG4-COOH.

-

-

Step 3: Activation of the Carboxylic Acid

-

Dissolve the deprotected intermediate in anhydrous DMF.

-

Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.

-

Stir the reaction at room temperature for 30-60 minutes to form the NHS-activated ester.

-

-

Step 4: Conjugation to the Amine-Containing Ligand

-

In a separate flask, dissolve the amine-containing ligand in anhydrous DMF.

-

Add the solution of the activated intermediate from Step 3 to the amine-containing ligand solution.

-

Stir the reaction at room temperature for 2-16 hours, monitoring for completion by LC-MS.

-

-

Step 5: Final Purification

-

Purify the final PROTAC molecule using reverse-phase HPLC.

-

Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

-

Visualizing Workflows

The following diagrams illustrate the key chemical transformations and experimental workflows involving this compound.

Caption: Bioconjugation and Deprotection Workflow of this compound.

Caption: Logical Flow of PROTAC Synthesis using this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of Mal-Amido-PEG4-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-Amido-PEG4-Boc is a heterobifunctional linker widely employed in the fields of bioconjugation and drug development. Its structure incorporates a maleimide group for thiol-reactive conjugation, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for subsequent orthogonal ligation. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, including detailed experimental protocols, quantitative data, and a discussion of its application in targeted protein degradation.

Chemical Properties

A summary of the key chemical properties of this compound and its common precursors is provided in the table below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity (%) |

| This compound | C22H36N2O9 | 472.53 | 1415800-35-9 | >95 |

| Boc-NH-PEG4-amine | C15H32N2O6 | 336.42 | 811442-84-9 | >98 |

| N-Succinimidyl 3-maleimidopropionate (SMP) | C11H10N2O5 | 250.21 | 55750-62-4 | >95 |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a Boc-protected amino-PEG derivative with a maleimide-containing activated ester. A common synthetic route involves the reaction of Boc-NH-PEG4-amine with N-succinimidyl 3-maleimidopropionate (SMP).

Experimental Protocol: Synthesis

Materials:

-

Boc-NH-PEG4-amine

-

N-Succinimidyl 3-maleimidopropionate (SMP)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel (for column chromatography)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Dissolve Boc-NH-PEG4-amine (1.0 equivalent) in anhydrous DCM.

-

Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

-

In a separate flask, dissolve N-succinimidyl 3-maleimidopropionate (SMP) (1.1 equivalents) in anhydrous DCM.

-

Add the SMP solution dropwise to the Boc-NH-PEG4-amine solution over 30 minutes with constant stirring.

-

Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Expected Yield:

The typical yield for this reaction ranges from 70% to 85%, depending on the purity of the starting materials and the reaction conditions.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Silica gel column chromatography is a commonly used method for this purpose.

Experimental Protocol: Purification by Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Prepare a silica gel column using a slurry of silica in hexanes.

-

Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 30% ethyl acetate and gradually increasing to 70%).

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a colorless to pale yellow oil.

Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

| Technique | Expected Results |

| ¹H NMR | Characteristic peaks corresponding to the Boc group (singlet at ~1.4 ppm), the PEG chain (multiplets between 3.5-3.8 ppm), the maleimide protons (singlet at ~6.7 ppm), and the amide and methylene protons of the linker. |

| ESI-MS | A prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of this compound (m/z ≈ 473.5 or 495.5, respectively). |

Application in Targeted Protein Degradation: PROTACs

This compound is a valuable linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

A notable application is in the development of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription.[1][2][3][4]

BRD4 Degradation Pathway

The following diagram illustrates the mechanism of BRD4 degradation mediated by a PROTAC.

Caption: PROTAC-mediated degradation of BRD4.

Experimental Workflow: Synthesis and Purification

The overall workflow for the synthesis and purification of this compound is depicted below.

Caption: Synthesis and purification workflow.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound, a key linker in modern drug development. The provided protocols and diagrams offer a practical resource for researchers engaged in the design and synthesis of bioconjugates and targeted protein degraders. Adherence to these methodologies will facilitate the production of high-purity this compound for advanced research applications.

References

An In-depth Technical Guide to the Solubility and Stability of Mal-Amido-PEG4-Boc Linker

For Researchers, Scientists, and Drug Development Professionals

The Mal-Amido-PEG4-Boc linker is a heterobifunctional crosslinker integral to the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. Its architecture, featuring a thiol-reactive maleimide group, a hydrophilic polyethylene glycol (PEG) spacer, and an acid-labile Boc-protected amine, offers versatility in bioconjugation strategies. A thorough understanding of its solubility and stability is paramount for the successful design and execution of conjugation protocols and for ensuring the homogeneity and efficacy of the final conjugate. This guide provides a comprehensive overview of these critical parameters.

Core Properties

| Property | Description |

| Molecular Formula | C22H36N2O9 |

| Molecular Weight | 472.53 g/mol [1] |

| Appearance | White to off-white solid or oil |

| Key Functional Groups | Maleimide, Amide, PEG4, Boc-protected Amine |

Solubility Profile

The solubility of the this compound linker is governed by the interplay of its constituent parts. The presence of the PEG4 spacer significantly enhances its solubility in aqueous media and a range of organic solvents.[2][3]

| Solvent | Solubility | Remarks |

| Water | The hydrophilic PEG spacer increases solubility in aqueous media.[2][3][4] However, quantitative data is not readily available. Solubility is expected to be moderate and may be influenced by pH and buffer composition. | |

| Dimethyl Sulfoxide (DMSO) | Soluble.[3] | A common solvent for preparing stock solutions. |

| Dimethylformamide (DMF) | Expected to be soluble based on its polarity and the solubility of similar PEGylated linkers. | Frequently used in peptide and organic synthesis. |

| Dichloromethane (DCM) | Soluble. | A common solvent for reactions involving the Boc group. |

| Methanol (MeOH) | Expected to be soluble. | A polar protic solvent often used in bioconjugation. |

Experimental Protocol for Determining Solubility

For applications requiring precise concentration, it is recommended to experimentally determine the solubility in the desired solvent system.

Objective: To determine the approximate solubility of this compound in a specific solvent at a defined temperature.

Materials:

-

This compound linker

-

Solvent of interest (e.g., water, PBS, DMSO)

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer (optional, for precise quantification)

Methodology:

-

Preparation of a Saturated Solution:

-

Add a pre-weighed excess amount of the linker to a known volume of the solvent in a vial.

-

Vortex the mixture vigorously for 2-5 minutes.

-

Allow the solution to equilibrate at the desired temperature for at least one hour, with intermittent mixing.

-

-

Separation of Undissolved Solute:

-

Centrifuge the vial at high speed (e.g., >10,000 x g) for 10 minutes to pellet the undissolved solid.

-

-

Quantification of Solubilized Linker:

-

Carefully remove a known volume of the supernatant.

-

For organic solvents, the solvent can be evaporated, and the residue weighed.

-

For aqueous solutions, the concentration can be determined by analytical methods such as HPLC or by lyophilizing the supernatant and weighing the residue.

-

Stability Profile

The stability of the this compound linker is primarily dictated by the chemical lability of the maleimide and the Boc-protecting groups under different conditions.

Maleimide Group Stability

The maleimide moiety is susceptible to hydrolysis, particularly at neutral to alkaline pH. This reaction results in the opening of the maleimide ring to form a maleamic acid derivative, which is unreactive towards thiols. The rate of hydrolysis is significantly slower in acidic conditions.[5][6]

| Condition | Stability | Reaction Pathway |

| Acidic pH (pH < 6.5) | Relatively stable. | Minimal hydrolysis. |

| Neutral pH (pH 6.5 - 7.5) | Moderate stability. Susceptible to slow hydrolysis.[7] | Hydrolysis of the maleimide ring to form maleamic acid. |

| Alkaline pH (pH > 7.5) | Low stability.[6][7] | Rapid hydrolysis of the maleimide ring.[6] |

| Elevated Temperature | Decreased stability. | Increased rate of hydrolysis. |

It is crucial to note that the thioether bond formed upon reaction of the maleimide with a thiol can undergo a retro-Michael reaction, leading to deconjugation. However, subsequent hydrolysis of the resulting succinimide ring to the succinamic acid form renders the linkage stable and irreversible.[8][9]

Caption: Reaction pathways of the maleimide group.

Boc Group Stability

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many synthetic conditions and its facile removal under acidic conditions.

| Condition | Stability |

| Acidic Conditions | Labile. Readily cleaved. |

| Basic Conditions | Stable. |

| Nucleophiles | Generally stable. |

| Reductive/Oxidative Conditions | Generally stable. |

Experimental Protocol for Boc Deprotection

A standard and effective method for the deprotection of the Boc group is treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).

Objective: To remove the Boc protecting group to yield the free amine.

Materials:

-

Boc-protected linker

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Nitrogen or Argon source

-

Rotary evaporator

-

Diethyl ether (optional, for precipitation)

Methodology:

-

Reaction Setup:

-

Dissolve the this compound linker in anhydrous DCM (e.g., at a concentration of 0.1-0.2 M) in a round-bottom flask under an inert atmosphere (N2 or Ar).

-

Cool the solution to 0 °C using an ice bath.

-

-

Deprotection:

-

Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by an appropriate analytical technique such as TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[10]

-

-

Work-up:

-

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

To remove residual TFA, co-evaporate the residue with toluene (3 times).

-

The resulting TFA salt of the deprotected amine can often be used directly in the next step.

-

Alternatively, for neutralization, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[10]

-

Caption: Experimental workflow for Boc deprotection.

Storage and Handling

For long-term storage, this compound should be stored at -20°C, desiccated, and protected from light. When handling, it is advisable to allow the container to warm to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis of the maleimide group. Stock solutions in anhydrous solvents like DMSO can be prepared and stored at -20°C or -80°C for short to medium-term use.

Conclusion

The this compound linker is a valuable tool in bioconjugation, offering a balance of reactivity and functionality. Its solubility is enhanced by the PEG4 spacer, with good solubility in common organic solvents like DMSO and DCM. The stability of the linker is context-dependent: the maleimide group is susceptible to hydrolysis at neutral to basic pH, while the Boc group is readily cleaved under acidic conditions. A comprehensive understanding of these properties is essential for the successful application of this linker in the development of targeted therapies and other advanced biomaterials. Researchers should carefully consider the pH, temperature, and solvent conditions in their experimental designs to ensure the integrity and reactivity of the linker.

References

- 1. This compound - MedChem Express [bioscience.co.uk]

- 2. Mal-amido-PEG4-acid, 1263045-16-4 | BroadPharm [broadpharm.com]

- 3. medkoo.com [medkoo.com]

- 4. medkoo.com [medkoo.com]

- 5. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. vectorlabs.com [vectorlabs.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Role of the Maleimide Group in Thiol-Selective Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemistry, kinetics, and applications of the maleimide group in thiol-selective reactions. It is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of bioconjugation, proteomics, and targeted therapeutics. The guide delves into the underlying chemical principles, presents quantitative data for reaction optimization, and offers detailed experimental protocols for key applications.

Introduction to Maleimide Chemistry

The maleimide functional group is a five-membered cyclic imide that has become an indispensable tool in bioconjugation due to its high reactivity and selectivity towards thiol (sulfhydryl) groups.[1][2] This specificity allows for the precise modification of proteins and other biomolecules at cysteine residues, which are relatively rare in comparison to other nucleophilic amino acids like lysine.[2] The reaction between a maleimide and a thiol, known as a thiol-Michael addition, forms a stable covalent thioether bond.[3] This robust chemistry is the foundation for a wide range of applications, including the development of antibody-drug conjugates (ADCs), the fluorescent labeling of proteins for imaging and tracking, and the attachment of polyethylene glycol (PEG) chains to improve the pharmacokinetic properties of therapeutic proteins.[4][5]

The Thiol-Michael Addition Reaction Mechanism

The reaction between a maleimide and a thiol proceeds via a Michael addition mechanism.[3] The process is initiated by the nucleophilic attack of a thiolate anion on one of the carbon atoms of the maleimide's electron-deficient double bond.[6] This forms a carbanion intermediate, which is subsequently protonated to yield a stable thiosuccinimide adduct.[6] The reaction is highly efficient and can proceed under mild, physiological conditions, often without the need for a catalyst.[1]

Figure 1: Mechanism of the Thiol-Michael Addition Reaction.

Factors Influencing the Thiol-Maleimide Reaction

The efficiency and selectivity of the thiol-maleimide conjugation are influenced by several key factors:

-

pH: The reaction rate is highly pH-dependent. The optimal pH range is typically between 6.5 and 7.5.[1][6] Below pH 6.5, the concentration of the reactive thiolate anion is low, leading to a slower reaction. Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, and the reaction with primary amines (e.g., lysine residues) can become a competitive side reaction.[7][8]

-

Temperature: The reaction is generally faster at room temperature (20-25°C) compared to 4°C. However, for sensitive proteins, performing the reaction at 4°C for a longer duration may be preferable to minimize potential degradation.

-

Reactants: The nature of the thiol and the N-substituent on the maleimide can affect the reaction kinetics. The pKa of the thiol influences the concentration of the reactive thiolate at a given pH.[9]

-

Solvents: The thiol-maleimide reaction proceeds well in aqueous buffers. For maleimide reagents with poor water solubility, water-miscible organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used as co-solvents.[2]

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data to aid in the design and optimization of maleimide-thiol conjugation experiments.

Table 1: Reaction Kinetics and pH Dependence

| pH | Second-Order Rate Constant (k) for N-ethylmaleimide with Cysteine (M⁻¹s⁻¹) | Notes |

| < 6.5 | Slower reaction rate | The thiol group is less nucleophilic. |

| 6.5 - 7.5 | Optimal reaction rate | Balances thiol reactivity and maleimide stability.[6] |

| > 7.5 | Increased rate of hydrolysis and potential for amine reactivity | The maleimide ring becomes unstable and reaction selectivity decreases.[7][8] |

Table 2: Stability of Maleimide-Thiol Adducts

| Adduct Type | Half-life (in the presence of glutathione) | Notes |

| Maleimide-thiol adducts | 19 ± 2 to 337 ± 27 hours | The stability is influenced by the N-substituent on the maleimide and the structure of the thiol. The retro-Michael reaction can lead to deconjugation. Some studies report a shedding rate of 50-75% in plasma over 7-14 days for certain ADCs.[10] |

| Ring-opened adduct | > 2 years | Hydrolysis of the succinimide ring after conjugation leads to a highly stable product that is resistant to the retro-Michael reaction.[10] |

| Disulfide bonds | 8 to 45 minutes | Significantly less stable in reducing environments compared to maleimide-thiol adducts. |

Stability of the Maleimide-Thiol Adduct

While the thioether bond formed is generally stable, there are two primary pathways that can affect the long-term stability of the conjugate:

-

Hydrolysis: The maleimide ring itself is susceptible to hydrolysis, which increases with pH.[7] If hydrolysis occurs before the reaction with a thiol, the resulting maleamic acid is unreactive.[7] Hydrolysis of the thiosuccinimide ring after conjugation leads to a more stable, ring-opened structure that is resistant to the retro-Michael reaction.[10]

-

Retro-Michael Reaction: The thiol-Michael addition is a reversible reaction.[10] The reverse reaction, known as the retro-Michael reaction, can lead to the dissociation of the conjugate. This can be a concern in vivo, where endogenous thiols like glutathione and albumin can facilitate this process, potentially leading to premature release of a conjugated drug.[10]

Strategies to enhance the stability of maleimide-thiol conjugates include the use of maleimide derivatives that promote rapid hydrolysis of the succinimide ring after conjugation and the development of alternative thiol-reactive chemistries.

Key Applications

The thiol-selective reactivity of maleimides has made them a cornerstone of bioconjugation for various applications in research and drug development.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. Maleimide chemistry is widely used to link the cytotoxic payload to the antibody via cysteine residues.[4][5] This site-specific conjugation allows for the production of more homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is a critical quality attribute.[4]

Figure 2: Conceptual Diagram of an Antibody-Drug Conjugate (ADC).

Fluorescent Labeling

Maleimide-functionalized fluorescent dyes are commonly used to label proteins for a variety of applications, including fluorescence microscopy, flow cytometry, and western blotting.[3] This allows for the visualization and tracking of proteins within cells and tissues.

PEGylation

PEGylation is the process of attaching polyethylene glycol (PEG) chains to a protein or peptide. This modification can improve the pharmacokinetic properties of therapeutic proteins by increasing their solubility, stability, and circulating half-life, while reducing their immunogenicity. Maleimide-activated PEG is used to specifically attach PEG chains to cysteine residues.

Experimental Protocols

The following section provides detailed, step-by-step protocols for common applications of maleimide-thiol chemistry.

Figure 3: General Experimental Workflow for Maleimide-Thiol Conjugation.

Protocol for Fluorescent Labeling of an Antibody

This protocol describes the labeling of an antibody with a maleimide-activated fluorescent dye.

Materials:

-

Antibody to be labeled (e.g., IgG)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Maleimide-activated fluorescent dye

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25)

-

Quenching reagent (e.g., N-acetyl-L-cysteine)

Procedure:

-

Antibody Preparation: Dissolve the antibody in degassed PBS to a final concentration of 5-10 mg/mL.

-

Reduction of Disulfide Bonds (Optional): If targeting interchain disulfide bonds, add a 10-fold molar excess of TCEP to the antibody solution. Incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before the conjugation step.

-

Preparation of Dye Stock Solution: Immediately before use, dissolve the maleimide-activated dye in anhydrous DMSO to a concentration of 10 mM.

-

Conjugation Reaction: Add the dye stock solution to the reduced antibody solution to achieve a 10-20 fold molar excess of dye to antibody. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: Add a quenching reagent such as N-acetyl-L-cysteine to a final concentration of 1-2 mM to react with any excess maleimide. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove the excess dye and quenching reagent by passing the reaction mixture through a desalting column equilibrated with PBS.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the excitation maximum of the dye.

Protocol for Preparation of an Antibody-Drug Conjugate (ADC) with MMAE

This protocol provides a general procedure for conjugating the cytotoxic drug monomethyl auristatin E (MMAE) to an antibody using a maleimide-containing linker.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab)

-

Conjugation buffer: PBS, pH 7.4, with 1 mM EDTA, degassed

-

TCEP

-

Maleimide-linker-MMAE construct

-

Dimethylacetamide (DMA) or DMSO

-

Desalting column (e.g., Sephadex G-25)

-

Quenching reagent (e.g., N-acetyl-L-cysteine)

Procedure:

-

Antibody Preparation: Prepare the antibody in conjugation buffer at a concentration of 5-10 mg/mL.

-

Antibody Reduction: Add a 2-3 fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

-

Buffer Exchange: Remove the excess TCEP by buffer exchange into fresh conjugation buffer using a desalting column or centrifugal concentrator.

-

Preparation of Drug-Linker Solution: Dissolve the maleimide-linker-MMAE in DMA or DMSO to a concentration of 10 mM.

-

Conjugation Reaction: Add the drug-linker solution to the reduced antibody solution to achieve a 5-10 fold molar excess. The final concentration of the organic co-solvent should be kept below 10% (v/v). Incubate the reaction for 1-2 hours at room temperature.

-

Quenching: Add N-acetyl-L-cysteine to a final concentration of 1-2 mM and incubate for 30 minutes.

-

Purification: Purify the ADC from unreacted drug-linker and other small molecules using a desalting column.

-

Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

Protocol for Protein PEGylation

This protocol outlines the general steps for PEGylating a protein using a maleimide-activated PEG reagent.

Materials:

-

Thiol-containing protein

-

PEGylation buffer: PBS, pH 7.0-7.5, degassed

-

Maleimide-PEG reagent

-

Size-exclusion chromatography (SEC) system

Procedure:

-

Protein Preparation: Dissolve the protein in degassed PEGylation buffer. If necessary, reduce any disulfide bonds as described in the previous protocols.

-

PEGylation Reaction: Add the maleimide-PEG reagent to the protein solution. A 10-20 fold molar excess of PEG-maleimide is typically used. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

-

Purification: Separate the PEGylated protein from unreacted PEG and protein using size-exclusion chromatography.

-

Characterization: Analyze the purified PEGylated protein by SDS-PAGE to confirm the increase in molecular weight and by other analytical techniques to assess its purity and activity.

Conclusion

The maleimide-thiol reaction is a powerful and versatile tool for the site-selective modification of biomolecules. Its high selectivity, efficiency, and mild reaction conditions have made it a cornerstone of modern bioconjugation chemistry. A thorough understanding of the reaction mechanism, kinetics, and stability considerations is crucial for the successful design and implementation of maleimide-based bioconjugation strategies in research and drug development. This technical guide provides the fundamental knowledge and practical protocols to enable researchers to effectively utilize this important chemical reaction in their work.

References

- 1. dspace.library.uu.nl [dspace.library.uu.nl]

- 2. lumiprobe.com [lumiprobe.com]

- 3. benchchem.com [benchchem.com]

- 4. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cellmosaic.com [cellmosaic.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. raineslab.com [raineslab.com]

- 10. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Role of the Boc Protecting Group in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group remains a cornerstone of organic synthesis, particularly for the production of complex peptides and pharmaceuticals.[1][2] Its unique chemical properties and well-established protocols offer distinct advantages in the solid-phase synthesis of peptides (SPPS) and other multi-step synthetic routes.[1][3] This technical guide provides a comprehensive overview of the Boc protecting group's role, including its chemical properties, mechanisms of action, and detailed experimental protocols. Quantitative data is summarized for comparative analysis, and key processes are visualized to facilitate understanding.

Core Principles of the Boc Protecting Group

The Boc group is an acid-labile protecting group used to temporarily block the Nα-amino function of an amino acid or other amine-containing molecules.[1] This prevents unwanted side reactions during peptide bond formation or other chemical transformations.[4] The Boc group is valued for its stability in a wide range of chemical conditions, including exposure to bases, nucleophiles, and catalytic hydrogenation, while being readily removable under mild acidic conditions.[5][6] This orthogonality to other common protecting groups, such as the base-labile Fmoc group and the hydrogenolysis-cleavable Cbz group, is a key feature in complex synthetic strategies.[5]

Mechanism of Boc Protection and Deprotection

Boc Protection:

The introduction of the Boc group is typically achieved through the reaction of an amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[7][8] The reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the Boc anhydride.[1][9] This reaction is often facilitated by a base, such as triethylamine or sodium hydroxide, although it can proceed without a base.[5][10] The leaving group, a tert-butyl carbonate, subsequently decomposes into the volatile byproducts carbon dioxide and tert-butanol, driving the reaction to completion.[7]

Boc Deprotection:

The removal of the Boc group is an acid-catalyzed process.[1] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed.[11][12] The mechanism involves the protonation of the carbamate oxygen, which weakens the C-O bond.[9] This is followed by the departure of the stable tert-butyl cation, which can then be quenched by a nucleophile or deprotonate to form isobutene.[5][13] The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[9][14]

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and deprotection can vary depending on the substrate and reaction conditions. The following tables summarize typical conditions and outcomes.

Table 1: Typical Conditions for Boc Protection of Amines

| Reagent | Base | Solvent | Temperature (°C) | Time | Typical Yield (%) |

| (Boc)₂O | NaOH | Water/Dioxane | 0 - RT | 2 - 12 h | >95 |

| (Boc)₂O | Triethylamine | Dichloromethane (DCM) | 0 - RT | 1 - 6 h | >90 |

| (Boc)₂O | 4-DMAP (catalytic) | Acetonitrile | RT | 1 - 4 h | >95 |

| (Boc)₂O | None | Water | RT | 1 - 24 h | High |

Table 2: Common Methods for Boc Deprotection

| Reagent | Solvent | Temperature (°C) | Time | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - RT | 15 - 60 min | A 25-50% solution of TFA in DCM is common. Scavengers like triisopropylsilane (TIS) or water are often added to trap the tert-butyl cation.[13][15] |

| Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol, or Ethyl Acetate | RT | 30 min - 4 h | A 4M solution of HCl in dioxane is frequently used. The product is often isolated as the hydrochloride salt.[6][16] |

| Lewis Acids (e.g., TMSI, AlCl₃) | Chloroform, Dichloromethane | RT | Varies | Milder conditions, useful for substrates sensitive to strong protic acids.[11] |

| Thermal | High-boiling solvents (e.g., Toluene) or neat | >150 | Varies | Can be useful for certain substrates but may lead to side reactions.[17] |

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of an Amine

Reagents and Materials:

-

Amine substrate

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

Dissolve the amine (1.0 eq) in a mixture of 1,4-dioxane and water.

-

Add sodium hydroxide (1.1 eq) to the solution and stir until it dissolves.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture at room temperature.

-

Stir the reaction mixture vigorously for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.

Protocol 2: General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)

Reagents and Materials:

-

Boc-protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

Dissolve the Boc-protected amine (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (10-20 eq, often as a 25-50% solution in DCM) dropwise to the stirred solution.[18]

-

Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.[6]

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

Protocol 3: General Procedure for Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

Reagents and Materials:

-

Boc-protected amine

-

4M HCl in 1,4-dioxane

-

Diethyl ether

-

Standard laboratory glassware

Procedure:

-

Dissolve the Boc-protected amine (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate) or use it neat.

-

Add a 4M solution of HCl in 1,4-dioxane (5-10 eq).[6]

-

Stir the mixture at room temperature for 1 to 4 hours.[6] Monitor the reaction by TLC or LC-MS.

-

Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with diethyl ether. Alternatively, the solvent can be removed under reduced pressure, and the resulting solid triturated with diethyl ether.

Applications in Drug Development and Peptide Synthesis

The Boc protecting group is instrumental in the synthesis of peptides and other complex organic molecules that are central to drug discovery and development.[2][4] In solid-phase peptide synthesis (SPPS), the Boc/Bzl strategy utilizes the acid-labile Boc group for temporary Nα-protection and more acid-stable benzyl-based groups for the semi-permanent protection of amino acid side chains.[1][13] While the Fmoc/tBu strategy has gained widespread use, the Boc strategy remains advantageous for the synthesis of long or hydrophobic peptides where aggregation can be problematic.[1][19]

Conclusion

The tert-butyloxycarbonyl protecting group is a versatile and indispensable tool in modern organic synthesis. Its robustness under a variety of conditions, coupled with its facile removal under mild acidic conditions, makes it an ideal choice for the protection of amines in complex, multi-step syntheses.[2] For researchers, scientists, and drug development professionals, a thorough understanding of the principles and protocols associated with the Boc group is essential for the successful design and execution of synthetic strategies for novel therapeutics and other advanced materials.

References

- 1. benchchem.com [benchchem.com]

- 2. genscript.com [genscript.com]

- 3. Boc Protected Compounds [pt.bzchemicals.com]

- 4. studysmarter.co.uk [studysmarter.co.uk]

- 5. total-synthesis.com [total-synthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 12. Boc | BroadPharm [broadpharm.com]

- 13. peptide.com [peptide.com]

- 14. jk-sci.com [jk-sci.com]

- 15. benchchem.com [benchchem.com]

- 16. Boc Deprotection - HCl [commonorganicchemistry.com]

- 17. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 18. Boc Deprotection - TFA [commonorganicchemistry.com]

- 19. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Mal-Amido-PEG4-Boc: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on Mal-Amido-PEG4-Boc, a heterobifunctional crosslinker pivotal in the fields of targeted drug delivery, proteomics, and the development of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Compound Identification and Properties

This compound, identified by the CAS Number 1415800-35-9 , is a versatile polyethylene glycol (PEG) linker.[1] Its structure incorporates a maleimide group for thiol-reactive conjugation, a hydrophilic PEG4 spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for subsequent orthogonal chemistries.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various suppliers.

| Property | Value | Source(s) |

| CAS Number | 1415800-35-9 | [1] |

| Molecular Formula | C₂₂H₃₆N₂O₉ | MedKoo Biosciences |

| Molecular Weight | 472.53 g/mol | MedChemExpress |

| Purity | Typically ≥95% to >98% | MedKoo Biosciences, BroadPharm |

| Appearance | White to off-white solid or viscous liquid | Generic observation |

| Solubility | Soluble in DMSO, DMF, and other organic solvents | MedKoo Biosciences |

| Storage Conditions | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. Store in a dry, dark environment. | MedKoo Biosciences, BroadPharm |

Key Suppliers

A number of chemical suppliers offer this compound. Researchers can source this compound from the following reputable vendors:

-

Chemsrc

-

MedChem Express

-

BroadPharm

-

AxisPharm

-

MedKoo Biosciences

Applications in Drug Development and Research

This compound is a critical tool in bioconjugation due to its heterobifunctional nature. The maleimide group reacts specifically with thiol groups (sulfhydryls) on molecules like cysteine-containing peptides and proteins. The Boc-protected amine, once deprotected under acidic conditions, provides a reactive site for conjugation to carboxyl groups or other electrophiles.

This linker is particularly valuable in the synthesis of:

-

Antibody-Drug Conjugates (ADCs): Where a potent cytotoxic drug is linked to a monoclonal antibody, targeting the drug specifically to cancer cells.

-

PROTACs: Which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.

Experimental Protocols

While specific protocols are highly dependent on the molecules being conjugated, the following provides a generalized workflow for the use of this compound in the synthesis of a PROTAC.

General Protocol for PROTAC Synthesis

1. Boc Deprotection of this compound:

-

Dissolve this compound in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

-

Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine-PEG4-maleimide TFA salt can be used directly or after neutralization.

2. Conjugation of the Deprotected Linker to a Target Protein Ligand:

-

This step typically involves the formation of an amide bond between the newly exposed amine on the linker and a carboxylic acid on the target protein ligand.

-

Dissolve the target protein ligand and the deprotected linker in an anhydrous solvent such as DMF or DMSO.

-

Add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA) to facilitate the amide bond formation.

-

Stir the reaction at room temperature for several hours to overnight.

-

Monitor the reaction progress by LC-MS.

-

Purify the resulting maleimide-functionalized ligand by preparative HPLC.

3. Conjugation to an E3 Ligase Ligand (Thiol-Containing):

-

This final step utilizes the thiol-reactive maleimide group.

-

Dissolve the purified maleimide-functionalized ligand and the thiol-containing E3 ligase ligand in a degassed buffer with a pH of 6.5-7.5 (e.g., phosphate-buffered saline with EDTA).

-

Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

-

Monitor the formation of the final PROTAC conjugate by LC-MS.

-

Purify the final PROTAC using preparative HPLC.

Visualizing the Workflow and Mechanism

The following diagrams, generated using Graphviz, illustrate the key processes involving this compound.

References

Methodological & Application

Application Note: Protocol for Conjugating Mal-Amido-PEG4-Boc to a Cysteine Residue

Introduction

The conjugation of molecules to proteins, peptides, and other biomolecules is a fundamental process in drug development, diagnostics, and life sciences research. One of the most specific and widely used methods for bioconjugation is the reaction between a maleimide group and a thiol (sulfhydryl) group, typically from a cysteine residue.[1] This reaction, a Michael addition, proceeds rapidly and with high selectivity under mild, physiological pH conditions (7.0-7.5), forming a stable thioether bond.[2][3][4]

This application note provides a detailed protocol for the conjugation of Mal-Amido-PEG4-Boc to a cysteine-containing biomolecule. This compound is a heterobifunctional linker. It contains a thiol-reactive maleimide group, a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility, and a Boc-protected amine group, which can be deprotected in a later step for further modification.[5] This protocol is intended for researchers, scientists, and drug development professionals seeking a reliable method for site-specific bioconjugation.

Data Presentation: Key Reaction Parameters

The efficiency of the maleimide-thiol conjugation is influenced by several factors. While optimization is recommended for each specific biomolecule, the following table summarizes typical quantitative parameters for the reaction.

| Parameter | Recommended Range | Notes |

| pH | 7.0 - 7.5 | Optimal for thiol-maleimide reaction specificity. Buffers like PBS, Tris, or HEPES are suitable.[2][6] |

| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature allows for faster reaction, while 4°C can be used for sensitive biomolecules.[7][8] |

| Reaction Time | 2 hours to Overnight | 2 hours at room temperature or overnight at 4°C is a common starting point.[7][9] |

| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | A molar excess of the maleimide reagent helps drive the reaction to completion.[7][9][10] |

| Biomolecule Concentration | 1 - 10 mg/mL | A common concentration range for proteins and peptides.[2][11] |

| TCEP Molar Excess (for reduction) | 10:1 to 100:1 | An excess of TCEP ensures the complete reduction of disulfide bonds prior to conjugation.[2][7] |

Experimental Workflow Diagram

Caption: Workflow for conjugating a this compound linker to a cysteine residue.

Experimental Protocols

This section details the methodology for conjugating this compound to a cysteine-containing protein or peptide.

Materials

-

Cysteine-containing protein or peptide

-

This compound[5]

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[6][7]

-

Conjugation Buffer: Degassed Phosphate-Buffered Saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5. Avoid buffers containing thiols.[2][9]

-

Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.[2][7]

-

Purification System: Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column), HPLC, or dialysis cassette appropriate for the biomolecule's molecular weight.[7][9]

Reagent Preparation

-

Cysteine-Containing Biomolecule Solution:

-

Dissolve the protein or peptide containing a free cysteine residue in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.[6]

-

To degas the buffer, apply a vacuum for several minutes or bubble with an inert gas (argon or nitrogen) for 15-20 minutes. This is crucial to prevent the re-oxidation of thiols to disulfides.[2][7]

-

-

This compound Stock Solution:

Reduction of Disulfide Bonds (Perform if necessary)

Cysteine residues within a protein can exist as oxidized disulfide bridges, which will not react with maleimides.[6] A reduction step is necessary to ensure free thiols are available for conjugation.

-

To the biomolecule solution, add a 10-100 fold molar excess of TCEP from a stock solution.[2][7]

-

Flush the vial with an inert gas, cap it tightly, and incubate for 20-60 minutes at room temperature.[2][12]

-

Note: DTT can also be used as a reducing agent, but it contains a thiol and must be completely removed (e.g., via a desalting column) before adding the maleimide reagent.[7] TCEP does not contain a thiol and typically does not need to be removed before conjugation.

-

Conjugation Reaction

-

Add the calculated amount of the this compound stock solution to the (reduced) biomolecule solution. A 10 to 20-fold molar excess of the maleimide reagent over the biomolecule is recommended as a starting point.[7][11]

-

Mix gently by vortexing or pipetting.

-

Flush the reaction vial with inert gas, cap tightly, and protect from light.[7]

-

Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C.[7][9]

Purification of the Conjugate

It is critical to remove the unreacted this compound reagent after the incubation is complete.

-

The preferred method of purification will depend on the size of the biomolecule.

-

For proteins and large peptides: Gel filtration or size-exclusion chromatography (e.g., Zeba™ Spin desalting columns or PD-10 columns) is effective at separating the labeled protein from the small molecule reagent.[7][9]

-

For smaller peptides: High-Performance Liquid Chromatography (HPLC) is often required to separate the conjugate from the unconjugated peptide.[10]

-

Dialysis can also be used for larger biomolecules.[9]

-

Characterization and Storage

-

Characterization (Optional): The success of the conjugation can be confirmed by methods such as SDS-PAGE (which may show a shift in molecular weight) or Mass Spectrometry (for a precise mass determination of the conjugate).

-

Storage:

-

For best results, use the purified conjugate immediately.[7]

-

For short-term storage (up to 1 week), store at 2-8°C, protected from light.[7][9]

-

For long-term storage (up to a year), add a cryoprotectant like 50% glycerol or stabilizers such as BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.01-0.03%), and store at -20°C.[7][9]

-

References

- 1. bachem.com [bachem.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. benchchem.com [benchchem.com]

- 4. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mal-PEG4-NH-Boc, 2517592-97-9 | BroadPharm [broadpharm.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 8. lifetein.com [lifetein.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for PROTAC Synthesis Using Mal-Amido-PEG4-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system.[1] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]

The linker is a critical component of a PROTAC, significantly influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility and optimize pharmacokinetic properties. Mal-Amido-PEG4-Boc is a versatile, PEG-based linker that provides a flexible tetraethylene glycol spacer. It features a maleimide group for covalent conjugation to thiol-containing residues and a Boc-protected amine for subsequent coupling reactions, making it a valuable tool in the modular synthesis of PROTACs.

Core Concept: The PROTAC Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. Polyubiquitination of the target protein serves as a signal for its recognition and subsequent degradation by the proteasome. This process is catalytic, as a single PROTAC molecule can mediate the degradation of multiple target protein molecules.

Representative Signaling Pathway: BRD4 Degradation

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that regulates the transcription of oncogenes like c-Myc. A PROTAC targeting BRD4 can induce its degradation, leading to the downregulation of c-Myc and subsequent anti-proliferative effects in cancer cells.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically follows a modular approach. This involves the separate preparation of the POI-binding ligand and the E3 ligase ligand, followed by their sequential conjugation to the linker.

Quantitative Data on PROTAC Performance

| PROTAC Target | E3 Ligase | Cell Line | Linker Composition | DC50 (nM) | Dmax (%) |

| BRD4 | CRBN | HeLa | PEG4 | 5 | >90 |

| BTK | CRBN | MOLM-14 | PEG4 | 10 | ~90 |

| Androgen Receptor | VHL | LNCaP | PEG4 | 1-10 | >80 |

| Pan-Akt | VHL | HEK-293 | PEG4 | 37-111 | ~80-90 |

Note: These values are illustrative and can vary significantly depending on the specific ligands, cell type, and experimental conditions.

Experimental Protocols

Protocol 1: PROTAC Synthesis - Amide Coupling and Thiol-Maleimide Ligation

This protocol describes a general two-step synthesis of a PROTAC using this compound.

Step 1: Boc Deprotection of this compound

-

Dissolve this compound in a suitable solvent such as dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) to the solution.

-

Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting Mal-Amido-PEG4-NH2 can be used directly in the next step.

Step 2: Amide Coupling of Deprotected Linker and POI Ligand

-

Dissolve the POI ligand (containing a carboxylic acid) and the deprotected linker (Mal-Amido-PEG4-NH2, 1.1 equivalents) in an anhydrous aprotic solvent like dimethylformamide (DMF).

-

Add a coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-16 hours, monitoring its progress by LC-MS.

-

Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the POI-linker conjugate.

Step 3: Thiol-Maleimide Ligation with E3 Ligase Ligand

-

Dissolve the POI-linker conjugate and the E3 ligase ligand (containing a thiol group, 1.0 equivalent) in a suitable solvent (e.g., a mixture of DMSO and phosphate buffer, pH 7.4).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by LC-MS.

-

Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.

-

Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy to confirm its identity and purity.

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is to determine the DC50 and Dmax of a PROTAC.

1. Cell Culture and Treatment

-

Plate cells (e.g., a relevant cancer cell line) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[2]

2. Cell Lysis and Protein Quantification

-

Wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.[2]

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[2]

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration of each lysate using a BCA protein assay kit.[2]

3. SDS-PAGE and Western Blotting

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.[2]

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]

4. Data Analysis

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the logarithm of the PROTAC concentration and use a non-linear regression model to determine the DC50 and Dmax values.[3]

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to confirm the formation of the POI-PROTAC-E3 ligase ternary complex.

1. Cell Treatment and Lysis

-

Treat cells with the PROTAC at a concentration known to be effective for degradation (e.g., near the DC50 value) for a short duration (e.g., 1-4 hours). Include a vehicle control.

-

Lyse the cells as described in the Western Blot protocol.